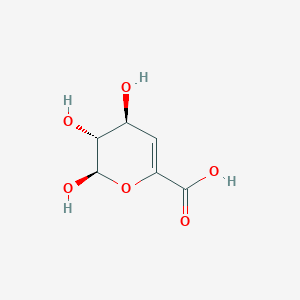

4,5-Dehydro-D-glucuronic acid

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H8O6 |

|---|---|

Peso molecular |

176.12 g/mol |

Nombre IUPAC |

(2R,3R,4S)-2,3,4-trihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C6H8O6/c7-2-1-3(5(9)10)12-6(11)4(2)8/h1-2,4,6-8,11H,(H,9,10)/t2-,4+,6+/m0/s1 |

Clave InChI |

IAKKJSVSFCTLRY-YKKSOZKNSA-N |

SMILES |

C1=C(OC(C(C1O)O)O)C(=O)O |

SMILES isomérico |

C1=C(O[C@H]([C@@H]([C@H]1O)O)O)C(=O)O |

SMILES canónico |

C1=C(OC(C(C1O)O)O)C(=O)O |

Origen del producto |

United States |

Biosynthesis and Formation Pathways of 4,5 Dehydro D Glucuronic Acid

Enzymatic Pathways Leading to 4,5-Dehydro-D-Glucuronic Acid Formation

The enzymatic generation of this compound is intricately linked to the breakdown of complex polysaccharides. This process involves a synergistic action of different classes of enzymes that sequentially depolymerize and process these large biomolecules.

Role of Polysaccharide Lyases in Glycosaminoglycan Depolymerization

Polysaccharide lyases are a crucial class of enzymes that initiate the degradation of glycosaminoglycans (GAGs), which are long, linear polysaccharides found on the cell surface and in the extracellular matrix. acs.orgresearchgate.net These enzymes, including heparinases, heparanases, chondroitinases, and hyaluronate lyases, cleave specific glycosidic linkages within the GAG chains through a β-elimination mechanism. researchgate.net This eliminative cleavage results in the formation of a double bond between carbons 4 and 5 of the uronosyl residue at the newly formed non-reducing end of the resulting oligosaccharide fragments. acs.orgresearchgate.net This unsaturated uronic acid is a characteristic feature of GAG degradation by lyases and serves as a chromophore that absorbs light at a wavelength of 232 nm, a property often used to monitor enzyme activity. acs.orgresearchgate.net

The action of these lyases breaks down large GAG polysaccharides into smaller, more manageable oligosaccharides. researchgate.net For instance, heparin and heparan sulfate (B86663) can be depolymerized into disaccharides by the action of heparinases I, II, and III. researchgate.net Similarly, chondroitin (B13769445) AC lyase acts on chondroitin sulfate and hyaluronic acid to produce unsaturated disaccharides. researchgate.net

Contribution of Unsaturated Glucuronyl Hydrolases in Oligosaccharide Processing

Following the initial depolymerization by polysaccharide lyases, unsaturated glucuronyl hydrolases (UGLs) come into play. nih.gov These enzymes are responsible for the further breakdown of the oligosaccharide fragments containing the Δ-4,5-unsaturated glucuronic acid (ΔGlcA) at their non-reducing terminus. nih.govebi.ac.uk UGLs, which are members of the glycoside hydrolase family GH-88, catalyze the hydrolytic release of this unsaturated uronic acid from the oligosaccharides. ebi.ac.uknzytech.com

The reaction catalyzed by UGLs involves the hydrolysis of the glycosidic bond, releasing 5-dehydro-4-deoxy-D-glucuronate and the remaining saccharide with a new non-reducing end. ebi.ac.uknih.govwikipedia.org This step is essential for the complete metabolism of the unsaturated oligosaccharides produced by the action of polysaccharide lyases. wikipedia.org The enzyme from Bacillus sp. GL1 has been shown to act on various oligosaccharides containing ΔGlcA, highlighting its broad role in processing these degradation products. nih.gov

Identification and Characterization of Key Biosynthetic Enzymes

The enzymes involved in the formation and processing of this compound have been identified and characterized from various bacterial sources. Polysaccharide lyases are derived from a wide range of pathogenic and non-pathogenic bacteria and fungi. researchgate.net

Unsaturated glucuronyl hydrolases have also been extensively studied. For example, the UGL from Bacillus sp. GL1 has been crystallized, and its structure has been determined, providing insights into its substrate recognition and catalytic mechanism. nih.govebi.ac.uk This enzyme is a monomer with a molecular mass of 42 kDa and exhibits optimal activity at pH 6.0 and 45°C. ebi.ac.uk Structural studies of the UGL from Bacillus sp. GL1 complexed with a substrate have revealed the presence of at least four subsites in the active pocket and have identified key amino acid residues crucial for substrate binding and catalysis. nih.govebi.ac.uk

Table 1: Key Enzymes in this compound Formation

| Enzyme Class | Specific Enzyme Example | Source Organism | Function | Reference |

| Polysaccharide Lyases | Heparinases I, II, III | Bacteria | Depolymerize heparin and heparan sulfate via β-elimination, creating a Δ4,5-unsaturated uronic acid. | researchgate.net |

| Chondroitin AC Lyase | Bacteria | Depolymerizes chondroitin sulfate and hyaluronic acid, producing unsaturated disaccharides. | researchgate.net | |

| Unsaturated Glucuronyl Hydrolases (UGLs) | UGL (GH-88 family) | Bacillus sp. GL1 | Hydrolyzes the Δ4,5-unsaturated glucuronic acid from oligosaccharides. | nih.govebi.ac.uk |

| ZgUgl88A (GH-88 family) | Zobellia galactanivorans | Cleaves the glycosidic linkage between Δ-4,5-unsaturated uronic acid and GlcN/GlcNAc disaccharides. | nzytech.com |

Non-Enzymatic Generation Mechanisms in Biological Contexts

While enzymatic pathways are the primary route for the formation of this compound, non-enzymatic generation can also occur. The conversion of 4,5-unsaturated uronates to 4-deoxy-L-erythro-5-hexoseulose uronate (DEH), a related compound, is thought to proceed through a non-enzymatic mechanism involving pyranose ring opening followed by enol-keto tautomerization. mdpi.com

In biological systems, the presence of reactive oxygen species (ROS) can lead to non-enzymatic chemical modifications of biomolecules. frontiersin.org While direct evidence for the non-enzymatic formation of this compound from glucuronic acid under general oxidative stress conditions is not extensively detailed in the provided search results, the principle of ROS-mediated chemical conversions is well-established for other molecules. researchgate.net For instance, high levels of ROS in inflammatory and tumor environments can lead to the non-enzymatic conversion of N-acetylneuraminic acid (Neu5Ac) to N-glycolylneuraminic acid (Neu5Gc). researchgate.net This suggests that similar non-enzymatic transformations of uronic acids could potentially occur in vivo under conditions of significant oxidative stress.

Precursor Molecules and Intermediates in Dehydroglucuronate Biosynthesis

The biosynthesis of the precursor molecules that ultimately lead to the formation of this compound is a fundamental process in many organisms.

Uridine Diphosphate-Glucuronic Acid as a Central Precursor in Microbial Systems

Uridine diphosphate-glucuronic acid (UDP-GlcA) is a key precursor molecule in the biosynthesis of polysaccharides in microbial systems. wikipedia.orgmedchemexpress.comnih.govnih.gov It is synthesized from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase, a reaction that uses NAD+ as a cofactor. wikipedia.orgnih.gov This activated form of glucuronic acid serves as the donor for glucuronosyltransferases, which incorporate glucuronic acid into growing polysaccharide chains. nih.gov

In bacteria, UDP-GlcA is a central intermediate at a metabolic crossroads, leading to the synthesis of various essential monosaccharides and polysaccharides. nih.gov For example, in Bacillus cereus, UDP-GlcA is a precursor for the synthesis of UDP-galacturonic acid, another important component of cell wall polysaccharides, through the action of UDP-GlcA 4-epimerase. nih.govnih.gov The synthesis of UDP-GlcA itself from UDP-glucose is a critical step, and the enzymes involved have been identified and characterized in various bacteria. nih.govnih.gov The production of UDP-GlcA can be a regulated process, with the enzymatic activity helping to maintain cellular homeostasis, for instance, by promoting survival in alkaline environments. nih.gov

Enzymatic Transformations and Catabolic Mechanisms of 4,5 Dehydro D Glucuronic Acid

Microbial Degradation Pathways of Unsaturated Uronates

Microorganisms have evolved sophisticated pathways to utilize uronic acids derived from sources like pectin (B1162225) and glycosaminoglycans. pnas.org These pathways typically converge on the formation of 2-keto-3-deoxy-D-gluconate (KDG), a central metabolite. pnas.org The initial breakdown of polysaccharides by lyases generates unsaturated oligouronates, which are further processed to yield unsaturated monouronates. pnas.org

The Uronic Acid Catabolism Pathway in Bacteria

Various bacteria, including pathogenic and saprophytic species, possess the enzymatic machinery to degrade unsaturated uronates. This capability is often linked to the organism's ability to colonize hosts or decompose plant matter. pnas.orgnih.gov

Streptococcus agalactiae : This pathogenic bacterium can degrade glycosaminoglycans from the host's extracellular matrix. nih.govrcsb.org The degradation products, including unsaturated uronic acids, are metabolized through a pathway involving a specific set of enzymes. nih.govrcsb.org Genes encoding these enzymes are often found clustered together in the bacterial genome. nih.gov S. agalactiae utilizes hyaluronate lyase to break down hyaluronic acid, a major component of the extracellular matrix. mpg.deasm.org

Bacillus sp. : Species of Bacillus, such as Bacillus sp. GL1, are known to produce unsaturated glucuronyl hydrolases (UGLs) that are crucial for the degradation of glycosaminoglycans. nih.govrcsb.org Bacillus stearothermophilus has demonstrated the ability to utilize D-glucuronic acid, suggesting a comprehensive metabolic pathway for uronic acids. nih.gov Some Bacillus species can also produce uronic acid-containing glycoproteins, indicating their complex relationship with these sugars. d-nb.info

Pseudomonas ovalis : While specific details on Pseudomonas ovalis are less abundant in the provided context, the broader Pseudomonas genus is known for its diverse metabolic capabilities, including the degradation of various organic compounds. Some Pseudomonas species are known to produce alginate, a polysaccharide containing uronic acids. oup.com

Zobellia galactanivorans : This marine bacterium is a model organism for studying the degradation of algal polysaccharides like alginate. oup.comresearchgate.net It possesses a sophisticated enzymatic system, including multiple polysaccharide lyases, to break down alginate into smaller units that can be further metabolized. oup.commdpi.comoup.com The regulation of its alginate catabolism is a tightly controlled process. oup.com

Key Enzymes in 4,5-Dehydro-D-Glucuronic Acid Metabolism

The catabolism of this compound and related unsaturated uronates is carried out by a series of specialized enzymes.

Unsaturated Glucuronyl Hydrolase (UGL) is a key enzyme that acts on oligosaccharides containing an unsaturated glucuronic acid at the non-reducing end. nih.govuniprot.org It belongs to the glycoside hydrolase family GH-88. nih.govcazypedia.org

Mechanism of Action : UGL catalyzes the hydrolysis of the glycosidic bond, releasing 4-deoxy-L-threo-5-hexosulose-uronate (also known as unsaturated glucuronic acid). nih.gov The proposed mechanism involves the hydration of the vinyl ether group in the unsaturated glucuronic acid. nih.gov An aspartate residue acts as a general acid and base catalyst in this process. nih.gov The reaction proceeds through an unstable hemiketal intermediate, which then spontaneously converts to an aldehyde and a saccharide with a new non-reducing terminus. nih.gov

Structural Insights : X-ray crystal structures of UGL from Bacillus sp. GL1 have been determined, both in its free form and complexed with a substrate. nih.govrcsb.org These structures reveal an α/α6-barrel architecture and have been instrumental in identifying the active site residues and postulating the catalytic mechanism. nih.gov The active site contains two crucial aspartate residues. nih.gov Structural comparisons with UGL from Streptococcus species have highlighted a flexible loop that is important for recognizing the sulfation patterns of different glycosaminoglycan-derived substrates. cazypedia.org

| Enzyme Feature | Description | Source(s) |

| Enzyme Name | Unsaturated Glucuronyl Hydrolase (UGL) | nih.gov |

| Glycoside Hydrolase Family | GH-88 | nih.govcazypedia.org |

| Substrate | Oligosaccharides with a non-reducing terminal unsaturated glucuronyl residue | nih.govuniprot.org |

| Product | 4-deoxy-L-threo-5-hexosulose-uronate and a saccharide | nih.gov |

| Catalytic Mechanism | Hydration of the vinyl ether group in the unsaturated glucuronic acid | nih.gov |

| Key Catalytic Residue | Aspartic acid (acts as a general acid/base catalyst) | nih.gov |

| Structural Fold | α/α6-barrel | nih.gov |

Following the action of UGL, the resulting 4-deoxy-L-threo-5-hexosulose-uronate (DHU) is isomerized. nih.govnih.gov

Function : 4-deoxy-L-threo-5-hexosulose-uronate ketol-isomerase, with designations like DhuI or KduI, catalyzes the isomerization of DHU to 3-deoxy-D-glycero-2,5-hexodiulosonate. nih.govnih.govuniprot.orgebi.ac.ukebi.ac.uk This enzyme is a crucial link in the metabolic pathway, preparing the substrate for the subsequent reduction step. nih.govnih.gov

Structural Diversity : Interestingly, while DhuI from Streptococcus agalactiae and KduI from other bacteria catalyze the same reaction, they exhibit low sequence identity and different structural folds. nih.govrcsb.org DhuI adopts an α/β/α-barrel structure, whereas KduI has a β-barrel scaffold. nih.govrcsb.org Crystal structures of KduI from Lacticaseibacillus rhamnosus have been determined, revealing a hexameric assembly with a β-helix as the basic structural unit. nih.gov These structural studies have also identified key residues in the active site that are essential for substrate binding and catalysis. nih.gov

The product of the isomerase reaction is then acted upon by dehydrogenases.

DhuD/KduD : This NADH-dependent reductase/dehydrogenase, also known as 2-keto-3-deoxy-D-gluconate dehydrogenase, catalyzes the reduction of 3-deoxy-D-glycero-2,5-hexodiulosonate to 2-keto-3-deoxy-D-gluconate (KDG). nih.govuniprot.orgnih.govuniprot.orgwikipedia.org Similar to the isomerases, the DhuD and KduD enzymes are functionally equivalent but can have low sequence similarity. nih.govrcsb.org Structural studies of DhuD from Streptococcus agalactiae and KduD from Pectobacterium carotovorum show a typical α/β/α three-layered structure with a Rossmann fold for coenzyme binding. rcsb.orgnih.gov Some KduD enzymes exhibit dual-coenzyme specificity for both NADH and NADPH, a property determined by the charge and space at the coenzyme binding site. nih.gov

L-idonate 5-dehydrogenase (GluE) : In some organisms, particularly fungi like Aspergillus niger, a different dehydrogenase, L-idonate 5-dehydrogenase (GluE), is involved in D-glucuronic acid catabolism. nih.govnih.govfrontiersin.org This NAD+-dependent enzyme catalyzes the oxidation of L-idonate to 5-keto-D-gluconate. nih.govnih.govfrontiersin.orgontosight.ai This represents an alternative pathway that eventually converges with the central metabolic routes.

| Enzyme | Substrate(s) | Product(s) | Coenzyme | Organism Example | Source(s) |

| DhuD/KduD | 3-deoxy-D-glycero-2,5-hexodiulosonate | 2-keto-3-deoxy-D-gluconate | NADH | Streptococcus agalactiae, Pectobacterium carotovorum | nih.govrcsb.orgnih.gov |

| GluE | L-idonate, 5-keto-D-gluconate | 5-keto-D-gluconate, L-idonate | NAD+/NADH | Aspergillus niger | nih.govnih.govfrontiersin.org |

The final steps of the pathway involve phosphorylation and cleavage of KDG to yield central metabolites.

KdgK (2-keto-3-deoxygluconate kinase) : This enzyme phosphorylates KDG to produce 2-keto-3-deoxy-6-phosphogluconate (KDGP). nih.govresearchgate.netmdpi.comnih.gov This phosphorylation step activates the molecule for the final cleavage reaction. The kdgK gene has been characterized in bacteria like Erwinia chrysanthemi. nih.gov

KdgA (2-keto-3-deoxy-6-phosphogluconate aldolase) : KdgA catalyzes the aldol (B89426) cleavage of KDGP into two key metabolites: glyceraldehyde-3-phosphate and pyruvate. nih.govresearchgate.netmdpi.com These products can then directly enter glycolysis and other central metabolic pathways, completing the degradation of the original uronic acid. researchgate.net The genes for KdgK and KdgA are often found in operons related to hexuronate utilization. nih.govasm.orgnih.gov

Genetic Basis and Regulation of Catabolic Gene Clusters

The breakdown of D-glucuronic acid and related hexuronates in bacteria is orchestrated by genes frequently organized into functional clusters known as operons or regulons. nih.gov These clusters encode the necessary enzymes and transport proteins for the efficient utilization of these sugar acids. nih.gov The regulation of these gene clusters is tightly controlled by transcription factors that respond to the presence of specific substrates.

In many Proteobacteria, the catabolism of hexuronates and aldarates (like D-glucarate) is governed by a complex regulatory network. nih.gov A key transcriptional regulator identified in several bacterial families, including Burkholderiaceae and Pseudomonadaceae, is the GntR-family transcription factor GguR. nih.govnih.gov This regulator controls the majority of genes involved in hexuronate and aldarate utilization. nih.gov In addition to the global regulator GguR, local regulators such as GudR, GulR, and UdhR fine-tune the expression of specific gene subsets within the pathway. nih.govasm.org

In Escherichia coli, the metabolism of hexuronates is well-studied and involves two related transcription factors from the GntR family: UxuR and ExuR. nih.govasm.org UxuR specifically controls the D-glucuronate metabolism, while ExuR acts as a repressor for genes involved in the metabolism of all hexuronates. asm.orguni.lu These regulators control the expression of genes encoding key enzymes like D-mannonate oxidoreductase (uxuB) and D-mannonate dehydratase (uxuA), as well as various transporters. nih.govmdpi.com The genes for these catabolic enzymes are often physically clustered on the chromosome, ensuring coordinated expression. nih.gov For instance, in Bacillus stearothermophilus, a 15.5-kb gene cluster contains twelve genes for D-glucuronic acid utilization, including the regulatory gene uxuR and enzymes that convert D-glucuronic acid into intermediates of the Embden-Meyerhof-Parnas pathway. nih.gov This clustering and co-regulation highlight an efficient genetic strategy for metabolizing complex carbohydrates.

Table 1: Key Transcriptional Regulators of Hexuronate Catabolism in Bacteria

Fungal Metabolic Pathways of D-Glucuronic Acid and Related Dehydro Forms (e.g., Aspergillus niger)

Fungi, particularly saprotrophic species like Aspergillus niger, possess distinct catabolic pathways for D-glucuronic acid that differ from those in bacteria and animals. nih.govfrontiersin.org In A. niger, the pathway does not begin with isomerization but rather with a series of reduction and oxidation steps. nih.govresearchgate.net The genes encoding the enzymes for this pathway are often found in clusters, suggesting co-regulation. frontiersin.orgresearchgate.net

The currently understood pathway in A. niger proceeds as follows:

Reduction to L-gulonate: D-glucuronic acid is first reduced to L-gulonate by an NADPH-requiring D-glucuronic acid reductase. nih.govresearchgate.net

Oxidation to 2-keto-L-gulonate: L-gulonate is then converted to 2-keto-L-gulonate. The specific enzyme responsible for this oxidation step in fungi has not yet been definitively identified. nih.govnih.gov

Reduction to L-idonate: 2-keto-L-gulonate is subsequently reduced to L-idonate. A. niger possesses two different enzymes capable of this reaction: an NADH-dependent reductase (GluC) and an NADPH-dependent reductase (GluD). nih.govresearchgate.net

Oxidation to 5-keto-D-gluconate: L-idonate is oxidized to 5-keto-D-gluconate by an NAD⁺-requiring L-idonate 5-dehydrogenase, named GluE. nih.govresearchgate.net

Reduction to D-gluconate: Finally, 5-keto-D-gluconate is reduced by an NADPH-dependent reductase (GluF) to D-gluconate, which can then be phosphorylated and enter the pentose (B10789219) phosphate (B84403) pathway. nih.gov

The genes encoding the NADPH-dependent 2-keto-L-gulonate reductase (gluD) and L-idonate 5-dehydrogenase (gluE) are located together in a cluster and share a bidirectional promoter, ensuring their coordinated induction in the presence of D-glucuronic acid. nih.govresearchgate.net Deletion of these genes has been shown to impair or completely block the catabolism of D-glucuronic acid, confirming their essential role in the pathway. researchgate.net

**Table 2: Fungal D-Glucuronic Acid Catabolic Pathway in *Aspergillus niger***

Enzymatic Reaction Kinetics and Substrate Specificity Analyses

Detailed characterization of the enzymes in the fungal D-glucuronic acid pathway has revealed specificities for both substrates and cofactors. The kinetic parameters for the purified 2-keto-L-gulonate reductase (GluD) and L-idonate 5-dehydrogenase (GluE) from A. niger have been determined. nih.govresearchgate.net

GluD shows a strict requirement for NADP⁺/NADPH as a cofactor. nih.govresearchgate.net It catalyzes the reversible reaction between 2-keto-L-gulonate and L-idonate. The enzyme has a much higher catalytic efficiency (k_cat) for the reduction of 2-keto-L-gulonate (21.4 s⁻¹) compared to the oxidation of L-idonate (1.1 s⁻¹), suggesting its primary physiological role is in the direction of L-idonate formation. nih.govresearchgate.netnih.gov

In contrast, GluE has a strict requirement for NAD⁺/NADH. nih.govresearchgate.net It catalyzes the oxidation of L-idonate to 5-keto-D-gluconate and the reverse reaction. Its catalytic rates for the forward (5.5 s⁻¹) and reverse (7.2 s⁻¹) reactions are more balanced than those of GluD. nih.govresearchgate.net The affinity (K_m) of GluE for 5-keto-D-gluconate (8.4 mM) is notably higher than its affinity for L-idonate (30.9 mM). nih.govresearchgate.net

Another key enzyme, the 5-keto-D-gluconate reductase (GluF), which catalyzes the final reduction step to D-gluconate, is also specific for NADPH. nih.gov It displays a k_cat of 23.7 s⁻¹ and a K_m of 3.2 mM for its substrate, 5-keto-D-gluconate. nih.gov This cofactor specificity distinguishes the fungal pathway, as different microorganisms can utilize reductases with varying dependencies on NADH or NADPH for similar reactions.

Table 3: Kinetic Parameters of Key Enzymes in A. niger D-Glucuronic Acid Pathway

Biological Roles and Ecological Significance of 4,5 Dehydro D Glucuronic Acid

Role in Microbial Degradation of Complex Polysaccharides

Microorganisms employ a variety of enzymes to depolymerize complex polysaccharides into smaller, manageable units. 4,5-Dehydro-D-glucuronic acid emerges as a key product in the catabolism of several of these biopolymers.

Glycosaminoglycans (GAGs) are major components of the extracellular matrix in animals and serve as a nutrient source for bacteria, including those in the human gut. researchgate.netnih.gov The degradation of GAGs like chondroitin (B13769445), hyaluronan, heparin, and dermatan sulfate (B86663) is initiated by bacterial polysaccharide lyases. researchgate.netnih.gov These enzymes cleave the polysaccharide chains, producing unsaturated disaccharides. biorxiv.org

These disaccharides are then further broken down by enzymes such as unsaturated glucuronyl hydrolases (UGLs), which belong to the glycoside hydrolase family 88 (GH88). nih.govebi.ac.uk This enzymatic action releases unsaturated uronic acids, including this compound (also referred to as ΔGlcA), and an amino sugar. researchgate.netjst.go.jp The resulting this compound is then further metabolized by a series of enzymes. researchgate.net Pathogenic bacteria, such as Streptococcus agalactiae, utilize these enzymes to break down host tissues for invasion. ebi.ac.uk

| Polysaccharide | Degrading Bacteria | Key Enzymes | Resulting Products |

| Hyaluronan | Streptococcus species | Hyaluronate lyase, Unsaturated glucuronyl hydrolase (UGL) | Unsaturated disaccharides, this compound, N-acetylglucosamine |

| Heparin | Lacticaseibacillus rhamnosus | Heparin lyases, Unsaturated glucuronyl hydrolase (UGL) | Unsaturated disaccharides, this compound, N-acetylglucosamine |

| Chondroitin Sulfate | Bacteroides thetaiotaomicron | Chondroitin lyase, Sulfatases, Unsaturated glucuronyl hydrolase (UGL) | Desulfated unsaturated disaccharides, this compound |

This compound is also an intermediate in the microbial breakdown of plant cell wall polysaccharides. Pectin (B1162225), a major component of plant cell walls, is catabolized by microorganisms to yield D-galacturonic acid. researchgate.net In some bacterial pathways, D-glucuronic acid, a component of polysaccharides like glucuronoxylan and ulvan, is metabolized via a pathway that can generate unsaturated intermediates. nih.govresearchgate.net

Glucuronoxylan, a type of hemicellulose, contains a backbone of xylose units with side chains of 4-O-methyl-D-glucuronic acid. celignis.comnih.gov Bacterial enzymes, specifically glucuronoxylan hydrolases, can target these structures. nih.gov Ulvan, a sulfated polysaccharide found in the cell walls of green seaweeds, is composed of rhamnose, xylose, and glucuronic or iduronic acid. uni-greifswald.de Marine bacteria possess specialized enzymes, including ulvan lyases, to degrade this complex polysaccharide, a process that can lead to the formation of unsaturated uronic acids. researchgate.net

| Polysaccharide | Source | Key Microbial Enzymes |

| Pectin | Plant cell walls | Pectin lyases, Polygalacturonases |

| Glucuronoxylan | Plant cell walls (hemicellulose) | Glucuronoxylan hydrolases |

| Ulvan | Green seaweed cell walls | Ulvan lyases |

In marine ecosystems, complex polysaccharides from algae and other marine organisms are a significant component of the carbon cycle. plos.org Marine bacteria, such as Saccharophagus degradans, are equipped with a vast array of carbohydrate-active enzymes that enable them to degrade at least ten different complex polysaccharides, including those containing uronic acids like alginate and pectin. plos.org The breakdown of these polysaccharides releases dissolved organic carbon, which is a crucial nutrient source for other marine organisms. greenpeace.to

Intermediary Metabolite in Diverse Microbial and Plant Metabolism

This compound serves as an intermediary metabolite in various metabolic pathways in both microbes and plants. In bacteria, after its formation from the degradation of polysaccharides, it is channeled into central metabolism. researchgate.netbiorxiv.org For instance, in some bacteria, it is isomerized and then reduced to 2-keto-3-deoxy-D-gluconate (KDG), which can then enter the Entner-Doudoroff pathway. biorxiv.org

In plants, D-glucuronic acid is a key component of cell wall polysaccharides like pectin and glucuronoxylan. nih.govfrontiersin.org While the direct formation of this compound in plant metabolism is not as well-documented as in microbial degradation, the constant synthesis and modification of these cell wall components underscore the importance of uronic acid metabolism in plant life. frontiersin.org D-glucuronic acid also serves as a precursor for the synthesis of L-ascorbic acid (Vitamin C) in plants. nih.gov

Influence on Biofilm Formation and Dispersal through Extracellular Matrix Degradation

Biofilms are communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. nih.govup.ac.za This matrix, which can be composed of polysaccharides, proteins, and extracellular DNA, provides structure and protection to the biofilm. nih.govmdpi.com

The degradation of the polysaccharide components of the biofilm matrix is a mechanism for biofilm dispersal. nih.gov For example, some bacteria produce enzymes that can break down the EPS. Pseudomonas aeruginosa, for instance, produces alginate, a key component of its biofilm matrix, as well as an alginate lyase that can degrade it, leading to the release of cells from the biofilm. mdpi.comnih.gov The enzymatic degradation of polysaccharides within the biofilm can release unsaturated uronic acids like this compound. While not a direct signaling molecule for dispersal, the breakdown of the matrix it is part of is essential for this process. The presence of degradation products can signal changes in the environment, such as nutrient availability, which can trigger dispersal. elifesciences.org

Synthetic Chemistry and Chemical Derivatization of 4,5 Dehydro D Glucuronic Acid

Laboratory Synthesis Routes for 4,5-Dehydro-D-Glucuronic Acid

The creation of this compound in a laboratory setting is a complex process that often begins with more readily available glucuronic acid precursors.

One of the primary methods for synthesizing this compound involves the chemical modification of D-glucuronic acid. This process typically requires a series of reactions to introduce the double bond between the C4 and C5 positions. A common strategy involves the β-elimination of a suitable leaving group at the C4 position. For instance, methyl esters of 2,3,4-tri-O-methyl-α-D-glucuronic acid can undergo β-elimination of the 4-methoxyl group in the presence of sodium methoxide (B1231860) in methanol (B129727) to yield the desired 4,5-unsaturated ester. researchgate.net The flexibility of the pyranose ring in certain conformations facilitates this cis-elimination reaction. researchgate.net

Another approach involves the oxidation of a protected glucuronic acid derivative to introduce a ketone at the C4 position, followed by an elimination reaction to form the α,β-unsaturated system. The choice of reagents and reaction conditions is crucial to ensure high yields and prevent unwanted side reactions.

Protecting group chemistry is fundamental to the successful synthesis of this compound and its derivatives. The various hydroxyl groups and the carboxylic acid function of the glucuronic acid starting material must be selectively protected and deprotected throughout the synthetic sequence.

Common protecting groups for the hydroxyl groups include acetyl (Ac) and benzoyl (Bz) esters, as well as benzyl (B1604629) (Bn) ethers. researchgate.netceon.rs For the carboxylic acid moiety, methyl or allyl esters are frequently employed. researchgate.netnih.gov The strategic selection of these protecting groups is essential. For example, allyl esters and allyl carbonates can be used to protect the glucuronic acid moiety, and can later be efficiently removed in a single step using palladium chemistry. nih.gov

Isopropylidene and benzylidene acetals are also used to protect vicinal diols, such as those at the C1 and C2 positions. ceon.rs The choice of protecting group can influence the reactivity and conformation of the sugar ring, thereby affecting the outcome of subsequent reactions. For instance, the use of a 4-acetoxy-2,2-dimethyl butanoyl (PivOAc) ester at the C-2 hydroxyl has been shown to improve yields in glycosylation reactions. researchgate.net

Table 1: Common Protecting Groups in Dehydroglucuronate Synthesis

| Functional Group | Protecting Group | Abbreviation |

| Hydroxyl | Acetyl | Ac |

| Hydroxyl | Benzoyl | Bz |

| Hydroxyl | Benzyl | Bn |

| Carboxylic Acid | Methyl Ester | Me |

| Carboxylic Acid | Allyl Ester | - |

| Diol | Isopropylidene | - |

| Diol | Benzylidene | - |

Synthesis and Characterization of 4,5-Unsaturated D-Glucuronic Acid Derivatives

A variety of 4,5-unsaturated D-glucuronic acid derivatives have been synthesized to explore their chemical and biological properties. researchgate.net These derivatives often feature modifications at the anomeric position or on the remaining hydroxyl groups. For example, propargyl D-glucofuranosidurono-6,3-lactone has been synthesized, which introduces a reactive alkyne group for further chemical modifications. tandfonline.com

Characterization of these synthetic compounds is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the precise structure, including the stereochemistry and the position of the double bond. For instance, in the 1H NMR spectrum of a 4,5-unsaturated derivative, the appearance of olefinic proton signals and the coupling constants between the remaining ring protons provide key structural information. tandfonline.com

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the carbonyl of the carboxylic acid or ester, hydroxyl groups, and the carbon-carbon double bond. tandfonline.com

Table 2: Spectroscopic Data for a Representative 4,5-Unsaturated D-Glucuronic Acid Derivative (Propargyl D-glucofuranosidurono-6,3-lactone)

| Technique | Key Observations |

| 1H NMR | Signals for the anomeric proton, ring protons, and the propargyl group protons. |

| 13C NMR | Resonances for the carbonyl carbon, olefinic carbons, and other ring carbons. |

| IR (cm-1) | Bands corresponding to C=O (lactone), O-H, and C≡C stretching vibrations. |

Data derived from representative examples in the literature. tandfonline.com

Applications of Synthetic Analogs and Mimetics in Biochemical Research

Synthetic analogs and mimetics of this compound are powerful tools in biochemical research. These compounds can be designed to mimic natural substrates, intermediates, or inhibitors of enzymes involved in carbohydrate metabolism.

One significant application is in the study of enzymes that process glucuronic acid-containing polysaccharides, such as those found in the cell walls of plants and bacteria. For example, synthetic mimics of glucuronoxylan fragments have been created to serve as model substrates for xylanases, enzymes that break down xylan (B1165943). dtu.dk By using these well-defined synthetic substrates, researchers can gain a deeper understanding of the enzyme's mechanism of action and substrate specificity. dtu.dk

Furthermore, 4,5-unsaturated glucuronic acid derivatives can act as mechanism-based inhibitors of certain enzymes. The unsaturated bond can react with active site residues, leading to irreversible inactivation of the enzyme. This allows for the identification and characterization of enzyme active sites.

These synthetic compounds are also used to probe the biological roles of glucuronic acid and its metabolites. For instance, by introducing a "reporter group" such as a fluorescent tag or a handle for affinity purification, these analogs can be used to track the metabolic fate of glucuronic acid within cells or to identify proteins that bind to it.

Advanced Analytical Methodologies in 4,5 Dehydro D Glucuronic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating and measuring 4,5-dehydro-D-glucuronic acid and its related compounds from complex biological matrices. wikipedia.orgopenaccessjournals.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. wikipedia.orgopenaccessjournals.com It offers high resolution and sensitivity for both identification and quantification. openaccessjournals.comopenaccessjournals.com

Various HPLC methods have been developed for the analysis of D-glucuronic acid and its pathway intermediates. researchgate.netasm.org For instance, a mixed-mode HILIC/WAX (Hydrophilic Interaction Liquid Chromatography/Weak Anion Exchange) method coupled with a Refractive Index Detector (RID) has been successfully used to separate D-glucaric acid, D-glucuronic acid, and other pathway intermediates. researchgate.net Another approach involves using an Aminex HPX-87H column with a sulfuric acid mobile phase and UV detection at 210 nm. asm.orgfrontiersin.orgresearchgate.net This method has been applied to quantify D-glucuronic acid in fermentation broths and other biological samples. asm.orgfrontiersin.org Pre-column derivatization with reagents like 1-(p-methoxy)phenyl-3-methyl-5-pyrazolone (PMP) can also be employed to enhance detection sensitivity, particularly with UV-DAD (Diode-Array Detector). mdpi.com

A crucial aspect of HPLC method development is validation, which ensures the method is specific, linear, accurate, and precise. openaccessjournals.com This includes determining the limit of detection (LOD) and limit of quantification (LOQ) to assess the method's sensitivity. openaccessjournals.commdpi.com

Table 1: Example HPLC Method Parameters for Uronic Acid Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Aminex HPX-87H (300 x 7.8 mm) frontiersin.orgresearchgate.net | Mixed-Mode HILIC/WAX researchgate.net |

| Mobile Phase | 5.0 mM Sulfuric Acid frontiersin.org | Isocratic (details not specified) researchgate.net |

| Flow Rate | 0.5 mL/min asm.orgfrontiersin.org | Not specified |

| Temperature | 55°C asm.orgfrontiersin.org | Not specified |

| Detector | UV (210 nm) asm.orgfrontiersin.org | Refractive Index Detector (RID) researchgate.net |

This table presents a compilation of typical parameters from different research applications and does not represent a single, universally applicable method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of volatile and semi-volatile metabolites. shimadzu.com For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility. nih.govweber.hujfda-online.com

Common derivatization methods include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. weber.hujfda-online.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) are frequently used for this purpose. nih.gov This process makes the analyte more suitable for the GC environment. jfda-online.com

Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification. shimadzu.com GC-MS can be used for metabolite profiling in various biological samples, and databases of mass spectra for known metabolites can aid in compound identification. shimadzu.com The use of triple quadrupole GC-MS/MS with Multiple Reaction Monitoring (MRM) can significantly enhance sensitivity and selectivity by reducing interference from the sample matrix. shimadzu.com

Table 2: Typical GC-MS Analysis Steps for Uronic Acids

| Step | Description |

| Sample Preparation | Extraction of metabolites from the biological matrix. shimadzu.com |

| Derivatization | Silylation using reagents like BSTFA + TMCS to increase volatility. nih.gov |

| GC Separation | Separation of derivatized compounds on a capillary column (e.g., DB-5MS). nih.gov |

| MS Detection | Ionization (e.g., electron impact) and mass analysis for identification and quantification. shimadzu.comnih.gov |

This table outlines the general workflow for GC-MS analysis of non-volatile metabolites.

Spectroscopic Approaches for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for determining the precise chemical structure of molecules like this compound and for monitoring the progress of reactions in which it is involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Quantitative 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. iosrjournals.orgresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. 1D ¹H NMR provides information about the different types of protons in a molecule and their chemical environment. nih.govnih.gov For D-glucuronic acid, specific signals, such as the anomeric proton (α-¹CH) signal, can be used for quantification. nih.govresearchgate.net

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide detailed information about the connectivity of atoms within a molecule. iosrjournals.orgnih.govipb.pt These experiments are crucial for unambiguously assigning all the proton and carbon signals and thus confirming the structure of a compound. nih.govipb.pt For example, 2D NMR has been used to confirm the structures of glucuronic acid-conjugated metabolites. nih.gov Quantitative NMR (qNMR) can be used for the accurate measurement of metabolite concentrations in complex mixtures, often with the aid of an internal standard. nih.govacs.org

Mass Spectrometry (MS) Applications in Metabolic Studies

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. nih.gov When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying metabolites in complex biological samples. nih.gov

In metabolic studies, MS can be used to identify known and unknown metabolites by analyzing their mass and fragmentation patterns. libretexts.orgresearchgate.net For instance, the fragmentation of glucuronide conjugates often involves the loss of the glucuronic acid moiety, which can be a characteristic signature. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help in determining the elemental formula of a compound. researchgate.net LC-MS/MS, which involves multiple stages of mass analysis, offers enhanced specificity and is particularly useful for quantifying low-abundance metabolites in complex matrices like cerebrospinal fluid. nih.gov Derivatization can sometimes be employed to improve the ionization efficiency or to introduce specific fragmentation patterns for better identification of certain classes of compounds like acyl-glucuronides. researchgate.net

Enzymatic Assays for Dehydroglucuronate Detection and Pathway Intermediates

Enzymatic assays offer a highly specific and sensitive method for the detection and quantification of D-glucuronic acid and its pathway intermediates. researchgate.netd-nb.info These assays are based on the specific catalytic activity of an enzyme that acts on the target molecule.

A common enzymatic assay for D-glucuronic acid utilizes the enzyme uronate dehydrogenase. researchgate.netd-nb.infomegazyme.com This enzyme catalyzes the oxidation of D-glucuronic acid to D-glucaric acid, with the concomitant reduction of NAD⁺ to NADH. megazyme.com The formation of NADH can be monitored spectrophotometrically by the increase in absorbance at 340 nm. researchgate.netd-nb.infomegazyme.com The amount of NADH produced is directly proportional to the initial amount of D-glucuronic acid present in the sample. d-nb.infomegazyme.com

This principle can be extended to measure glucuronides after enzymatic hydrolysis with β-glucuronidase, which releases free D-glucuronic acid. d-nb.info Commercially available kits based on this principle provide a convenient and reliable method for quantifying D-glucuronic acid in various samples. libios.frcreativebiomart.net The assay is highly specific for D-glucuronic acid and D-galacturonic acid. d-nb.infomegazyme.com

Table 3: Principle of the Enzymatic Assay for D-Glucuronic Acid

| Component | Role |

| D-Glucuronic Acid | Analyte to be quantified. megazyme.com |

| Uronate Dehydrogenase | Specific enzyme that catalyzes the oxidation of the analyte. researchgate.netmegazyme.com |

| NAD⁺ (Nicotinamide Adenine Dinucleotide) | Coenzyme that is reduced to NADH during the reaction. megazyme.com |

| NADH (Nicotinamide Adenine Dinucleotide, Reduced) | Product whose formation is measured spectrophotometrically at 340 nm. d-nb.infomegazyme.com |

This table summarizes the key components and their functions in the enzymatic assay.

Development of Novel Detection Probes and Reporters

The development of specific detection methodologies for this compound, also known as Δ4,5-unsaturated uronic acid, is closely tied to its formation during the enzymatic degradation of complex polysaccharides like glycosaminoglycans (GAGs). Bacterial lyase enzymes cleave these polysaccharides via a β-elimination reaction, which results in the formation of oligosaccharide products, primarily disaccharides, that feature a 4,5-unsaturated uronic acid residue at their non-reducing end. glycoforum.gr.jppnas.orgsigmaaldrich.compnas.org This unique structural feature is the primary target for the development of detection probes and reporters.

Research in this area has focused on several key analytical strategies rather than on creating simple binding probes. These strategies leverage the unique chemical properties of the unsaturated bond or involve labeling the entire disaccharide molecule for subsequent analysis.

UV-Spectroscopic Detection

The most fundamental method for detecting this compound-containing products is based on a unique spectroscopic property. The introduction of the C4=C5 double bond in the uronic acid ring creates a UV chromophore. glycoforum.gr.jp This allows for the direct and continuous monitoring of lyase activity by measuring the increase in absorbance at approximately 232–235 nm. sigmaaldrich.commdpi.com This principle is widely applied in enzyme kinetics and assays for alginate and glycosaminoglycan lyases. For instance, the activity of alginate lyase is quantified by measuring the increase in absorbance at 235 nm, which corresponds to the formation of the unsaturated sugar at the non-reducing end of the cleaved product. mdpi.com Kinetic parameters for glucuronan lyases have been determined using a molar extinction coefficient for the Δ4,5-unsaturated bond calculated to be 6368 ± 317 cm⁻¹ M⁻¹. asm.org

Fluorescent Reporters for Product Tagging

While direct fluorescent probes that selectively bind to the 4,5-dehydro moiety are not commonly described, fluorescent reporters are used to tag and quantify the oligosaccharide products containing this residue. After enzymatic digestion by lyases, the resulting mixture contains saturated monosaccharides or disaccharides from the original non-reducing termini and unsaturated disaccharides from the internal portions of the polysaccharide chain. glycoforum.gr.jp These products can be tagged at their free reducing groups with fluorescent molecules.

Commonly used fluorescent reporters include 2-aminopyridine (B139424) and 2-aminoacridone. glycoforum.gr.jp This labeling strategy enables the sensitive detection, separation, and quantification of nanogram amounts of the unsaturated disaccharides. glycoforum.gr.jp The tagged products are typically separated and analyzed using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE). glycoforum.gr.jp

Mass Spectrometry as an Analytical Tool

Mass spectrometry (MS) is a powerful technique for the identification and quantification of unsaturated glucuronides. pnas.orgnih.gov In studies of mucopolysaccharidoses (MPS), a group of metabolic disorders, the analysis of GAG fragments is a key diagnostic method. GAG chains are depolymerized using bacterial lyases, which produces disaccharides containing a Δ4,5-unsaturated uronic acid. nih.gov These unsaturated disaccharides are distinguishable from the saturated disaccharides that originate from the non-reducing end of the GAG chain by a mass difference of 18 atomic mass units. nih.govnih.gov This mass difference provides a unique signature that allows for their specific detection and quantification by LC-MS, serving as a reporter of GAG storage and structure. nih.gov

Mechanism-Based and Substrate-Analog Probes

In the study of unsaturated glucuronyl hydrolases (UGLs)—the enzymes that specifically degrade the Δ4,5-unsaturated uronic acid-containing disaccharides—researchers have developed specialized probes. nih.govcazypedia.org These are not typically reporters for general detection but are mechanism-based probes designed to investigate the enzyme's catalytic function. For example, fluorinated substrate analogs have been synthesized to act as potential inactivators or to trap on-enzyme intermediates. nih.gov One such probe, 4-Deoxy-1,5-difluoro-iduronic acid, was found to be a competitive inhibitor of UGL, confirming its ability to bind to the enzyme's active site. nih.gov While not fluorescent, these probes are critical tools for understanding the biochemical pathways involving this compound.

Interactive Table: Methodologies for the Detection of this compound-Containing Molecules

| Detection Methodology | Principle | Reporter/Probe | Application | Key Findings | Citations |

| UV Spectroscopy | The C4=C5 double bond in the uronic acid ring acts as a chromophore. | Intrinsic property of the molecule | Enzyme activity assays for polysaccharide lyases. | Allows continuous monitoring of product formation by measuring absorbance increase at ~235 nm. | glycoforum.gr.jpmdpi.comasm.org |

| Fluorescent Tagging | Covalent labeling of the reducing end of the unsaturated disaccharide product. | 2-aminopyridine, 2-aminoacridone | Quantification and separation of lyase digestion products. | Enables sensitive detection of nanogram amounts of unsaturated saccharides after separation by HPLC or PAGE. | glycoforum.gr.jp |

| Mass Spectrometry | Differentiation based on the unique mass of the unsaturated disaccharide product. | N/A (direct detection) | Biomarker analysis for metabolic disorders (e.g., mucopolysaccharidoses). | Unsaturated products are 18 amu lighter than their saturated counterparts, providing a distinct signature for quantification. | pnas.orgnih.govnih.gov |

| Mechanism-Based Probes | Use of substrate analogs to interact with the active site of processing enzymes. | Fluorinated sugar analogs (e.g., 4-Deoxy-1,5-difluoro-iduronic acid) | Investigation of unsaturated glucuronyl hydrolase (UGL) mechanisms. | These probes can act as competitive inhibitors, helping to elucidate enzyme function and substrate binding. | nih.gov |

Biotechnological Potential and Industrial Research Avenues of 4,5 Dehydro D Glucuronic Acid

Enzymatic Production of 4,5-Dehydro-D-Glucuronic Acid and Related Compounds

The biotechnological synthesis of uronic acids, including this compound and its precursors, represents a promising and environmentally friendly alternative to traditional chemical methods. nih.gov Enzymatic and microbial processes offer high efficiency and specificity, leveraging cellular machinery for complex molecular transformations. nih.govresearchgate.net

The large-scale production of uronic acids via microbial fermentation necessitates careful bioreactor design and precise process optimization to maximize yield and productivity. Typically, submerged fermentation in stirred-tank bioreactors (STRs) or airlift fermenters is employed for microbial cultivation. gfi.orgmdpi.com The design of these bioreactors focuses on ensuring optimal conditions for cell growth and product formation, which includes efficient mass transfer (especially oxygen), heat removal, and homogenous mixing. mdpi.comresearchgate.net

Process optimization is critical for enhancing fermentation efficiency. Key parameters that are meticulously controlled include pH, temperature, dissolved oxygen levels, and nutrient feeding strategies. For instance, in the production of glucaric acid, a derivative of glucuronic acid, fed-batch fermentation is often used to maintain substrate concentrations at optimal levels and avoid substrate inhibition. mdpi.com During the fermentation of a recombinant E. coli strain to produce glucaric acid from glucuronic acid, the pH was maintained between 6.8 and 7.2 with the automatic addition of ammonium hydroxide, while the agitation speed was kept at 750 rpm to ensure a dissolved oxygen level of 30%. mdpi.com Similarly, for hyaluronic acid production by Streptococcus zooepidemicus, controlling the pH at 8.0 and providing an aeration rate of 0.5 volumes of air per volume of medium per minute (vvm) in a 4.5 L bioreactor were found to be optimal. redalyc.org These principles of controlling fermentation parameters are directly applicable to the production of this compound and related compounds.

| Parameter | Organism | Product | Optimal Condition | Source |

|---|---|---|---|---|

| pH | E. coli BL21(DE3) | Glucaric Acid | 6.8 - 7.2 | mdpi.com |

| Temperature | E. coli BL21(DE3) | Glucaric Acid | 26°C | researchgate.net |

| Aeration | Streptococcus zooepidemicus | Hyaluronic Acid | 0.5 vvm | redalyc.org |

| Agitation | E. coli BL21(DE3) | Glucaric Acid | 750 rpm | mdpi.com |

Improving the efficiency of biocatalytic processes often hinges on enhancing the performance of key enzymes in a metabolic pathway. Enzyme engineering and directed evolution are powerful strategies for developing biocatalysts with superior activity, stability, and specificity. nih.gov These techniques can be applied to enzymes involved in the synthesis of this compound precursors, such as UDP-glucuronic acid. researchgate.net

Directed evolution, for example, involves creating a large library of enzyme variants through random mutagenesis and screening for mutants with desired properties. This approach has been successfully used to alter the ligand specificity of transcription factors, which can then be used to create biosensors for high-throughput screening of production strains. mdpi.com For instance, a dual selection system was developed to evolve the PobR transcription factor to respond to 4-hydroxyphenylpyruvate instead of its natural ligand, demonstrating the power of this technique to rewire cellular regulation. mdpi.com Such a system could be adapted to screen for enhanced production of uronic acids. One-pot multienzyme cascade reactions are also being developed, combining several enzymatic steps to synthesize complex molecules like UDP-glucuronic acid with in-situ cofactor regeneration, which streamlines the process and reduces costs. researchgate.net

Genetically engineered microorganisms, often referred to as "cell factories," are central to modern bioproduction. Strains of Escherichia coli and Saccharomyces cerevisiae are commonly engineered for the production of valuable chemicals due to their well-understood genetics and rapid growth. researchgate.netnih.gov

For the production of D-glucuronic acid and its derivative D-glucaric acid, researchers have successfully engineered E. coli. A synthetic pathway was constructed by co-expressing the genes for myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae and myo-inositol oxygenase (MIOX) from mice. researchgate.netresearchgate.net This pathway converts glucose-6-phosphate into D-glucuronic acid via a myo-inositol intermediate. researchgate.net To further convert D-glucuronic acid to D-glucaric acid, a third enzyme, uronate dehydrogenase (Udh) from bacteria like Pseudomonas syringae, is introduced. researchgate.net By optimizing the expression of these enzymes and disrupting competing metabolic pathways, production titers can be significantly increased. researchgate.netfrontiersin.org These engineered strains serve as powerful platforms that could be adapted for the specific production of this compound by introducing or engineering appropriate enzymes. mdpi.comnih.gov

| Gene | Enzyme | Source Organism | Function in Pathway | Source |

|---|---|---|---|---|

| Ino1 | myo-inositol-1-phosphate synthase | Saccharomyces cerevisiae | Converts glucose-6-phosphate to myo-inositol-1-phosphate | researchgate.net |

| MIOX | myo-inositol oxygenase | Mouse (Mus musculus) | Converts myo-inositol to D-glucuronic acid | researchgate.netresearchgate.net |

| Udh | Uronate dehydrogenase | Pseudomonas syringae | Converts D-glucuronic acid to D-glucaric acid | researchgate.net |

Role in Biomass Valorization and Biorefinery Concepts

Biomass valorization aims to convert low-value, renewable biomass into high-value chemicals and biofuels, forming the core of a sustainable biorefinery. nih.gov this compound and its related uronic acids are key intermediates in the breakdown of complex carbohydrates found in plant and algal biomass, positioning them as important targets in biorefinery concepts. mdpi.comnih.gov

Lignocellulosic biomass from plants and polysaccharides from macroalgae are abundant renewable resources. nih.govdtu.dk Hemicelluloses, a major component of plant cell walls, include glucuronoxylans, which are polymers of xylose decorated with glucuronic acid side chains. dtu.dkresearchgate.net The enzymatic degradation of these complex carbohydrates is a crucial first step in many biorefinery processes.

A notable example involves the degradation of ulvan, a polysaccharide from green seaweeds. nih.gov A specific enzymatic pathway in marine bacteria like Formosa agariphila breaks down ulvan. This pathway utilizes ulvan lyases to cleave the polysaccharide, followed by the action of a glycoside hydrolase (P33_GH105) and an oligosaccharide dehydratase. This process leads to the formation of 5-dehydro-4-deoxy-D-glucuronate, a closely related compound to this compound, demonstrating a direct natural pathway for its generation from complex biomass. nih.gov Similarly, the breakdown of pectin-rich residues from sources like sugar beet pulp releases D-galacturonic acid, which can be biologically converted to other valuable products. nih.gov

Platform chemicals are bio-derived molecules that can serve as building blocks for a wide range of other chemicals and materials. nih.govresearchgate.net While D-glucuronic acid itself is considered a value-added chemical with applications in pharmaceuticals and polymer synthesis, its unsaturated derivative, this compound, holds potential as a reactive intermediate. mdpi.com

The production of D-glucuronic acid directly from biomass, such as the conversion of cellulose from corncob residue, has been demonstrated with high yields. mdpi.com This positions uronic acids as key targets for biomass valorization. The chemical structure of this compound, featuring a carbon-carbon double bond, makes it a potentially versatile precursor for further chemical or enzymatic transformations. This reactivity could be harnessed in biorefineries to produce novel biopolymers or other specialty chemicals from renewable feedstocks, contributing to a more sustainable chemical industry. wikipedia.org

Applications in Enzymatic Biocatalysis and Biotransformations

The enzymatic production and conversion of D-glucuronic acid and its activated form, uridine diphosphate glucuronic acid (UDP-glucuronic acid), are central to various biotechnological processes. These processes leverage the high specificity and efficiency of enzymes to synthesize valuable chemicals and to facilitate detoxification reactions.

Enzymatic Synthesis and Conversion of Glucuronic Acid Derivatives:

A key area of research is the biocatalytic production of D-glucuronic acid and its subsequent conversion to other high-value chemicals. The production of D-glucuronic acid through biocatalysis is considered a promising and environmentally friendly alternative to traditional chemical synthesis methods. nih.gov This approach often involves the use of single-enzyme catalysis, multi-enzyme cascades, or whole-cell biocatalysts. nih.gov

One of the primary enzymes in the biosynthesis of UDP-glucuronic acid is UDP-glucose 6-dehydrogenase (UGDH) . This enzyme catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. nih.govfigshare.com UDP-glucuronic acid is a crucial precursor for the synthesis of various polysaccharides and is central to the process of glucuronidation, a major pathway for the detoxification of xenobiotics and endogenous compounds in mammals. pharmacy180.comkombuchabrewers.org

Another significant enzyme is UDP-glucuronic acid 4-epimerase (UGAE) , which catalyzes the interconversion of UDP-glucuronic acid and UDP-galacturonic acid. nih.govnih.gov This enzymatic reaction is vital for the biosynthesis of cell-wall polysaccharides in plants. figshare.comnih.gov The mechanism of this epimerization involves a transient 4-keto intermediate, which undergoes a precisely controlled rotation within the enzyme's active site to achieve stereoinversion at the C4-position. nih.gov

In the realm of fungal metabolism, D-glucuronic acid can be catabolized through a pathway involving several key enzymes. For instance, in the filamentous fungus Aspergillus niger, D-glucuronic acid reductase, which is NADPH-requiring, converts D-glucuronic acid to L-gulonate. Subsequently, an NADH-requiring 2-keto-L-gulonate reductase forms L-idonate. frontiersin.org Further research has identified a NADP+-dependent 2-keto-L-gulonate reductase (encoded by the gluD gene) and a NAD+-dependent L-idonate 5-dehydrogenase (encoded by the gluE gene) as additional enzymes in this fungal catabolic pathway. frontiersin.org

Biotransformation for Value-Added Chemicals:

A significant application of enzymatic biocatalysis involving glucuronic acid is the production of D-glucaric acid, a "top value-added chemical" from biomass. The enzyme uronate dehydrogenase (Udh) plays a critical role in this biotransformation, catalyzing the oxidation of D-glucuronic acid to D-glucaric acid. This reaction is being explored in microbial systems like Escherichia coli for the sustainable production of this platform chemical.

The table below summarizes key enzymes involved in the biocatalysis and biotransformations of D-glucuronic acid and its derivatives, based on available research.

| Enzyme | Gene (example) | Source Organism (example) | Substrate | Product | Cofactor |

| UDP-glucose 6-dehydrogenase (UGDH) | BcUGlcDH | Bacillus cereus | UDP-glucose | UDP-glucuronic acid | NAD+ |

| UDP-glucuronic acid 4-epimerase (UGAE) | BcUGlcAE | Bacillus cereus | UDP-glucuronic acid | UDP-galacturonic acid | |

| D-glucuronic acid reductase | gaaA | Aspergillus niger | D-glucuronic acid | L-gulonate | NADPH |

| 2-keto-L-gulonate reductase | gluC | Aspergillus niger | 2-keto-L-gulonate | L-idonate | NADH |

| L-idonate 5-dehydrogenase | gluE | Aspergillus niger | L-idonate | 5-keto-D-gluconate | NAD+ |

Research Findings in Biotransformations:

Detailed studies have elucidated the metabolic pathways for D-glucuronic acid catabolism in various microorganisms. In fungi, the pathway is distinct from those found in bacteria and animals. researchgate.net The identification of clustered genes encoding enzymes like 2-keto-L-gulonate reductase and L-idonate 5-dehydrogenase in Aspergillus niger has provided a more complete picture of this novel fungal pathway. frontiersin.org The presence of two different 2-keto-L-gulonate reductases with different cofactor requirements (NADH-dependent GluC and NADPH-dependent GluD) suggests a sophisticated regulatory mechanism for this metabolic route. frontiersin.org

The table below presents further details on the research findings related to these enzymatic biotransformations.

| Enzyme System | Organism | Key Findings | Potential Application |

| D-glucuronic acid catabolic pathway | Aspergillus niger | Identification of a novel fungal pathway involving D-glucuronic acid reductase, two distinct 2-keto-L-gulonate reductases, and L-idonate 5-dehydrogenase. frontiersin.org | Bioconversion of biomass-derived glucuronic acid into other valuable chemicals. |

| UDP-uronic acid biosynthesis | Bacillus cereus | Characterization of UDP-glucose 6-dehydrogenase and UDP-glucuronic acid 4-epimerase, which are active at alkaline pH. nih.gov | Production of UDP-glucuronic acid and UDP-galacturonic acid for enzymatic synthesis of polysaccharides. |

| Glucuronidation | Mammalian systems | UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to various substrates, a key step in detoxification. kombuchabrewers.org | Understanding drug metabolism and developing strategies to mitigate drug toxicity. |

Future Research Directions and Unexplored Frontiers

Elucidation of Novel Biosynthetic and Catabolic Pathways in Diverse Organisms

The known metabolic pathways involving D-glucuronic acid are diverse, spanning bacteria, fungi, and animals. researchgate.net However, the specific biosynthetic and catabolic routes for 4,5-dehydro-D-glucuronic acid are not well-defined across the biological kingdoms. Future research should focus on identifying and characterizing the enzymes and genetic machinery responsible for its formation and breakdown in a wider range of organisms.

In bacteria, D-glucuronic acid can be catabolized through an isomerase pathway or an oxidative pathway. researchgate.net For instance, some bacteria utilize D-glucuronate isomerase in the initial step of catabolism. researchgate.net In fungi like Aspergillus niger, a novel catabolic pathway for D-glucuronate has been identified, involving an L-idonate-forming 2-keto-L-gulonate reductase. researchgate.net The deletion of the corresponding gene, gluC, halts growth on D-glucuronate, highlighting its essential role. researchgate.net Further investigation into diverse microbial ecosystems, particularly those rich in polysaccharides, may reveal novel pathways. For example, the green seaweed Ulva spp. contains ulvan, a polysaccharide composed of L-rhamnose, D-xylose, and D-glucuronic acid/L-iduronic acid. nih.gov The degradation of ulvan by bacteria like Formosa agariphila involves ulvan lyases that release oligosaccharides with a 5-dehydro-4-deoxy-D-glucuronate at the non-reducing end. nih.gov Exploring the metabolism of such compounds in various organisms could uncover new enzymatic reactions and pathways related to this compound.

Structural Biology of Undiscovered Enzymes Involved in Dehydroglucuronate Metabolism

Understanding the three-dimensional structure of enzymes is crucial for deciphering their mechanisms of action. nih.gov While the structures of many enzymes in natural product glycosylation and general metabolic pathways have been determined, those specifically acting on this compound are largely unknown. nih.govnih.gov

Future research should prioritize the crystallization and structural analysis of enzymes predicted to be involved in dehydroglucuronate metabolism. This includes enzymes like putative dehydratases or oxidoreductases that might catalyze the formation of the 4,5-double bond. Structural studies of uronate dehydrogenases, which catalyze the initial step in an oxidative pathway for uronic acids, have already provided valuable insights. nih.gov Similar efforts focused on enzymes from organisms that are known to produce or degrade related compounds could reveal unique active site architectures and catalytic mechanisms. This knowledge would not only clarify the enzyme's function but also serve as a foundation for protein engineering efforts aimed at improving their efficiency or altering their substrate specificity. nih.gov

Advanced Metabolic Engineering Strategies for Enhanced Production or Targeted Degradation

Metabolic engineering offers powerful tools for the microbial production of valuable chemicals, including sugar acids. nih.gov Strategies to enhance the production of D-glucuronic acid and its derivatives often involve redirecting carbon flux towards the desired product and eliminating competing pathways. nih.govnrfhh.com

For enhanced production of this compound, future metabolic engineering efforts could focus on:

Overexpression of key biosynthetic enzymes: Once the specific enzymes for its synthesis are identified, their overexpression in a suitable microbial host like Escherichia coli or Corynebacterium glutamicum could significantly increase titers. mdpi.comnih.gov

Blocking degradation pathways: Identifying and knocking out genes responsible for the catabolism of this compound would prevent its loss and lead to accumulation. nih.gov

Optimizing precursor supply: Engineering central carbon metabolism to increase the availability of precursors like UDP-glucuronic acid is a proven strategy for boosting the production of related compounds like hyaluronic acid. nih.govnih.gov

Conversely, for applications requiring the targeted degradation of this compound, strategies could involve:

Heterologous expression of catabolic enzymes: Introducing genes for efficient this compound degradation into a robust microbial chassis could be used for bioremediation or waste valorization. acs.org

Directed evolution of enzymes: Improving the activity and specificity of catabolic enzymes through directed evolution could enhance the efficiency of the degradation process.

Development of Integrated Multi-Omics Approaches to Study its Biological Impact

To gain a comprehensive understanding of the biological roles of this compound, integrated multi-omics approaches are indispensable. nih.gov Combining genomics, transcriptomics, proteomics, and metabolomics can reveal the complex interplay between this compound and cellular processes. nih.govnih.gov

Future studies could employ multi-omics to:

Identify regulatory networks: By analyzing changes in gene expression, protein levels, and metabolite concentrations in response to varying levels of this compound, researchers can uncover the regulatory networks it influences.

Elucidate its role in disease: In the context of diseases like osteoarthritis, where alterations in glucuronic acid synthesis pathways have been observed, multi-omics can help to pinpoint the specific impact of this compound. nih.gov

Discover novel biological functions: An unbiased, systems-level approach may uncover previously unknown roles for this compound in cellular signaling, stress response, or other fundamental processes. nih.gov For example, integrative multi-omics has been used to reconstruct the xylan (B1165943) and pectin (B1162225) catabolic pathways in the marine bacterium Gramella flava JLT2011. frontiersin.org A similar approach could be applied to elucidate the metabolic fate and impact of this compound.

Exploration of its Role in Inter-Species Interactions within Microbial Communities

Microbial communities are complex ecosystems where chemical communication plays a vital role. The exchange of metabolites can shape the structure and function of these communities. researchgate.net The role of this compound in these intricate interactions is a completely unexplored frontier.

Future research in this area could investigate:

Its function as a signaling molecule: It is plausible that this compound could act as a signaling molecule, influencing gene expression and behavior in neighboring microbes.

Its role in nutrient cycling: As an intermediate in carbohydrate metabolism, it could be a key resource exchanged between different species within a microbial consortium. For instance, in recirculating aquaculture systems, D-glucuronic acid is one of the carbon substrates metabolized by the bacterial community in biofilters. ifremer.fr

Its impact on host-microbe interactions: In the context of the gut microbiome, microbial enzymes like β-glucuronidase can reactivate compounds like estrogens from their glucuronidated forms, influencing host physiology. frontiersin.org It is conceivable that this compound or its derivatives could play a role in similar host-microbe interactions.

By pursuing these future research directions, the scientific community can expect to unravel the mysteries surrounding this compound, paving the way for new discoveries in biology and biotechnology.

Q & A

Q. How can 4,5-Dehydro-D-glucuronic acid (GCD) be reliably identified and quantified in complex biological matrices?

Methodological Answer: GCD can be detected using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), which provides high specificity and sensitivity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) is essential to resolve its stereochemistry and confirm the 4,5-dehydro modification . Calibration standards should be synthesized and validated for quantification, and matrix-matched controls are critical to minimize interference in biological samples.

Q. What are the key stability considerations for storing and handling GCD in laboratory settings?

Methodological Answer: GCD is prone to oxidation and hydrolysis due to its unsaturated bond at the 4,5 position. Store lyophilized GCD at -20°C under inert gas (e.g., argon) to prevent degradation. In aqueous solutions, buffer pH should be maintained between 6.0–7.0 to avoid acid-catalyzed ring-opening reactions. Stability assays using time-resolved UV-Vis spectroscopy or LC-MS are recommended to monitor degradation .

Q. What role does GCD play in polysaccharide lyase (PL) substrate specificity?

Methodological Answer: GCD is a structural analog of glucuronic acid in glycosaminoglycans like chondroitin sulfate. PL enzymes targeting GCD-containing substrates require acidic pH (4.5–6.0) for optimal activity, as the dehydro group alters substrate binding in the active site. Comparative kinetic assays (e.g., and measurements) between GCD and native substrates can reveal enzyme adaptation mechanisms .

Advanced Research Questions

Q. How can the synthesis of GCD be optimized for high yield and purity?

Methodological Answer: GCD can be synthesized via regioselective oxidation of D-glucuronic acid using TEMPO-mediated oxidation or enzymatic catalysis (e.g., galactose oxidase). Purification via ion-exchange chromatography removes byproducts like unreacted glucuronic acid. Reaction progress should be monitored using thin-layer chromatography (TLC) and validated with H NMR to confirm the 4,5-dehydro bond formation .

Q. What experimental strategies resolve contradictions in GCD’s reported bioactivity across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. pro-oxidant effects) may arise from differences in sample purity, assay conditions, or cell models. Researchers should:

Q. How does GCD influence the structural dynamics of polysaccharide lyases?

Methodological Answer: Molecular dynamics (MD) simulations paired with X-ray crystallography can map GCD-enzyme interactions. For example, PL family 9 enzymes (e.g., BT4170 from Bacteroides thetaiotaomicron) show conformational changes in the active site when bound to GCD. Crystallize the enzyme-GCD complex at 1.8–2.2 Å resolution (PDB IDs: 5OLQ/5OLS) and analyze hydrogen-bonding networks using software like PyMOL .

Q. What are the challenges in scaling GCD production for in vivo studies?

Methodological Answer: Scaling requires addressing solubility and bioavailability. Nanoformulation (e.g., encapsulation in liposomes or cyclodextrins) improves stability in physiological conditions. Validate scaled batches using MALDI-TOF for polymer integrity and in vivo tracking via fluorescence labeling (e.g., FITC conjugation) .

Data Analysis and Interpretation

Q. How should researchers approach conflicting spectral data for GCD in public databases?

Methodological Answer: Cross-validate spectral entries (e.g., CAS 6556-12-3 vs. 576-37-4) using authoritative sources like PubChem and ChemSpider. Discrepancies in molecular weight (e.g., 194.14 vs. 192.17 g/mol) may stem from hydration states or ionization artifacts. Use high-resolution MS (HRMS) to confirm empirical formulas .

Q. What statistical methods are appropriate for analyzing GCD’s dose-response effects?

Methodological Answer: Nonlinear regression models (e.g., four-parameter logistic curve) are ideal for dose-response data. For multi-parametric studies (e.g., cytokine secretion and ROS production), apply multivariate analysis (PCA or PLS-DA) to identify confounding variables. Open-source tools like R/Bioconductor provide reproducible pipelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro